Bis(2-methoxyethyl) carbonate
Overview
Description
Bis(2-methoxyethyl) carbonate: is an organic compound with the molecular formula C7H14O5. It is a linear carbonate ester, often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its high flash point and stability, making it a valuable component in the formulation of nonflammable electrolytes for lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) carbonate can be synthesized through the oxidative carbonylation of 2-methoxyethanol. This process typically involves the use of selenium (Se) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, usually at 50°C, with a substrate-to-catalyst ratio of 100:1 or 50:1 .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene processes. These methods are preferred due to their cost-effectiveness and safety compared to traditional phosgene-based processes. The oxidative carbonylation method using copper halide-based catalysts is one such example, although it has limitations such as reactor corrosion and low yield .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) carbonate primarily undergoes nucleophilic substitution reactions. It can also participate in oxidative carbonylation reactions, where it acts as both a nucleophile and a hydrogen bond acceptor .
Common Reagents and Conditions:
Nucleophilic Substitution: DMAP is commonly used as a catalyst in these reactions.
Oxidative Carbonylation: This reaction involves the use of selenium and DMAP as catalysts, with reaction conditions similar to those used in nucleophilic substitution.
Major Products: The primary product formed from these reactions is this compound itself. In some cases, other dialkyl carbonates may also be produced, depending on the specific alcohols used in the reaction .
Scientific Research Applications
Bis(2-methoxyethyl) carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(2-methoxyethyl) carbonate exerts its effects involves its role as a nucleophile and hydrogen bond acceptor. In oxidative carbonylation reactions, DMAP acts as both a nucleophile and a hydrogen bond acceptor, enhancing the nucleophilicity of alcohols and promoting the formation of this compound . This dual functionality is responsible for the compound’s remarkable productivity in these reactions.
Comparison with Similar Compounds
Dimethyl Carbonate: Another dialkyl carbonate, often used as a solvent and reagent in organic synthesis.
Diethyl Carbonate: Similar to dimethyl carbonate but with slightly different physical properties and reactivity.
Ethylene Carbonate: A cyclic carbonate used in the production of polymers and as a solvent in lithium-ion batteries.
Uniqueness: Bis(2-methoxyethyl) carbonate stands out due to its high flash point and stability, making it particularly suitable for use in nonflammable electrolytes for lithium-ion batteries. Its ability to act as both a nucleophile and hydrogen bond acceptor also sets it apart from other similar compounds .
Properties
IUPAC Name |
bis(2-methoxyethyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-3-5-11-7(8)12-6-4-10-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLGQBDVSTWGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978172 | |
Record name | Bis(2-methoxyethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-84-6 | |
Record name | Ethanol, 2-methoxy-, carbonate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methoxyethyl) carbonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(2-methoxyethyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methoxyethyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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